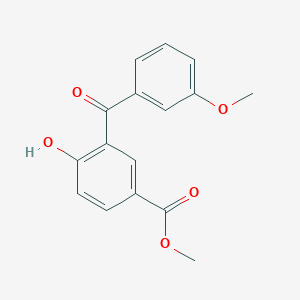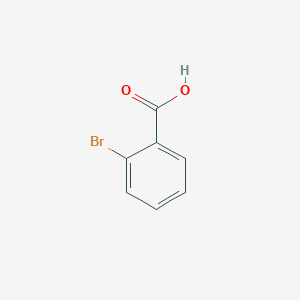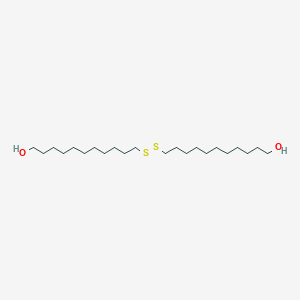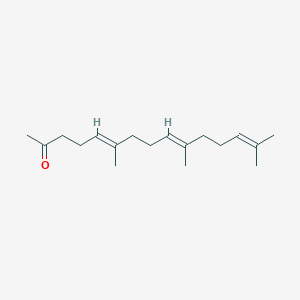
4-Aminophenylboronsäure-Pinacolester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and related compounds involves sophisticated chemical procedures characterized by various spectroscopy techniques (FT-IR, 1H NMR, 13C NMR, MS) and single-crystal X-ray diffraction. The structures of synthesized compounds are further optimized and analyzed using Density Functional Theory (DFT) calculations, providing insights into their molecular configurations and stability. These synthesis strategies highlight the compound's relevance in the field of molecular structure research (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is confirmed through X-ray crystallography and further analyzed using DFT calculations. These analyses reveal the compound's optimized geometrical parameters, molecular electrostatic potential, frontier molecular orbitals, and vibrational properties. The congruence between DFT-optimized structures and experimental data underscores the molecule's structural integrity and theoretical stability (Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is explored through its participation in various chemical reactions, including Pd-catalyzed borylation, which signifies its potential as a versatile building block in organic synthesis. The compound exhibits specific reactivity patterns that are influenced by its unique molecular structure, enabling the formation of complex molecules (Takagi & Yamakawa, 2013).
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
4-Aminophenylboronsäure-Pinacolester: wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese von grundlegender Bedeutung sind. Die Verbindung dient als Borreagenz und koppelt unter Palladiumkatalyse mit verschiedenen Halogeniden, um substituierte 3-Phenyl-4H-1-benzopyran-4-one zu bilden. Diese Verbindungen haben aufgrund ihrer strukturellen Vielfalt und biologischen Aktivität ein großes Potenzial in der pharmazeutischen und agrochemischen Industrie.
Nachweis von Quecksilber (II)
Die Verbindung wird zur Detektion von Quecksilber (II)-Ionen mittels Fluorometrie eingesetzt . Unter Verwendung dieses Esters wurden neue fluorogene Indikatoren entwickelt, die auf der Energietransfer über Bindungen von Pentachinon zu Rhodamin basieren. Diese Anwendung ist für die Umweltüberwachung und die öffentliche Gesundheit von entscheidender Bedeutung, da Quecksilber ein giftiges Schwermetall ist, das schwerwiegende Auswirkungen auf Ökosysteme und die menschliche Gesundheit hat.
Rhodium-katalysierte Aminierungsreaktionen
Im Bereich der Katalyse wird This compound in Rhodium-katalysierten Aminierungsreaktionen eingesetzt . Diese Reaktionen sind wichtig, um aromatische Verbindungen mit Aminogruppen zu versehen, was ein Schlüsselschritt bei der Synthese vieler Pharmazeutika und Feinchemikalien ist.
Synthese von Antituberkulose- und antimikrobiellen Verbindungen
Dieser Boronsäureester ist auch ein Reagenz in der Palladium-katalysierten Suzuki-Kreuzkupplung zur Synthese potenzieller Antituberkulose- und antimikrobieller Verbindungen . Die Fähigkeit, neue und wirksame Behandlungen für Infektionskrankheiten zu entwickeln, ist von größter Bedeutung, insbesondere angesichts der zunehmenden Antibiotikaresistenz.
Herstellung von Hexaphenylbenzolderivaten
Eine weitere Anwendung ist die Herstellung von Hexaphenylbenzolderivaten . Diese Derivate dienen als potenzielle Biomarker und Komponenten in Mehrkanal-Tastensystemen. Sie sind wertvoll bei der Entwicklung von Sensoren und Geräten für biomedizinische und technologische Anwendungen.
Entwicklung von Halbleitern mit geringer Bandlücke
Der Ester wird bei der Entwicklung von Halbleitern mit geringer Bandlücke eingesetzt . Alternierende Copolymere aus Oligoarylenen und Naphthalinbisimiden, die unter Verwendung dieser Verbindung synthetisiert werden, zeigen elektrochemisches und spektroelektrochemisches Verhalten. Diese Materialien sind für die Weiterentwicklung der organischen Elektronik, einschließlich Solarzellen und Transistoren, unerlässlich.
Safety and Hazards
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Wirkmechanismus
Target of Action
4-Aminophenylboronic acid pinacol ester is primarily used as a reagent in organic synthesis . It is involved in the preparation of various organic compounds, particularly those that require the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
The compound interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon (C-C) bond forming reaction, and it involves the coupling of a boronic acid with a halide or pseudo-halide .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway affected by 4-Aminophenylboronic acid pinacol ester . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
The primary result of the action of 4-Aminophenylboronic acid pinacol ester is the formation of new organic compounds via the Suzuki-Miyaura cross-coupling reaction . For example, it can be used in the preparation of substituted 3-phenyl-4H-1-benzopyran-4-ones .
Action Environment
The action of 4-Aminophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored in a dry, cool, and well-ventilated place . Additionally, the pH of the environment can significantly influence the rate of the Suzuki-Miyaura cross-coupling reaction .
Biochemische Analyse
Biochemical Properties
It is known to participate in borylation reactions, specifically at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . This suggests that it may interact with enzymes or proteins that catalyze or are involved in these reactions.
Molecular Mechanism
It is known to participate in borylation reactions , suggesting that it may interact with biomolecules involved in these processes
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANPJXNYBVVNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370400 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214360-73-3 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Aminophenylboronic acid pinacol ester contribute to the treatment of Nonalcoholic Fatty Liver Disease (NAFLD)?
A: Research suggests that incorporating 4-Aminophenylboronic acid pinacol ester into a drug delivery system could be beneficial for treating NAFLD. One study synthesized a hybrid micelle using chondroitin sulfate conjugated with both 4-Aminophenylboronic acid pinacol ester and phenformin to encapsulate the drug celastrol []. The 4-Aminophenylboronic acid pinacol ester moiety enhanced the drug loading capacity of the micelle and provided reactive oxygen species scavenging potential []. This targeted delivery system showed promising results in alleviating NAFLD symptoms, including reducing hepatic lipid accumulation and improving liver histology in a rat model [].
Q2: Can 4-Aminophenylboronic acid pinacol ester be utilized in targeted drug delivery systems?
A: Yes, 4-Aminophenylboronic acid pinacol ester has shown potential in targeted drug delivery, specifically for conditions affecting adipose tissues. Research indicates that chondroitin sulfate modified with 4-Aminophenylboronic acid pinacol ester can create micelles capable of targeting adipose tissues via CD44-mediated pathways []. This targeted approach was investigated for delivering a combination therapy of celastrol and phenformin to treat obesity and insulin resistance [].
Q3: What is the role of 4-Aminophenylboronic acid pinacol ester in the synthesis of platinum(II) complexes and their potential applications?
A: 4-Aminophenylboronic acid pinacol ester acts as a precursor for synthesizing iminophosphine ligands containing boronate esters []. These ligands, when coordinated with dichloridoplatinum(II), form new platinum complexes []. The cytotoxic properties of these complexes have been explored, specifically their activity against glioma cell lines, highlighting their potential in anticancer research [].
Q4: How does 4-Aminophenylboronic acid pinacol ester participate in cobalt(I)-catalyzed reactions?
A: 4-Aminophenylboronic acid pinacol ester can be synthesized through a cobalt(I)-catalyzed amination of aryl halides using lithium hexamethyldisilazide []. This reaction utilizes (PPh3)3CoCl as a catalyst and facilitates the synthesis of structurally diverse primary arylamines, including those inaccessible via traditional amination methods [].
Q5: Are there any interesting photophysical properties associated with 4-Aminophenylboronic acid pinacol ester?
A: Research has shown that N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a derivative of 4-Aminophenylboronic acid pinacol ester, exhibits room-temperature phosphorescence (RTP) in its crystalline form []. This property makes it a candidate for applications in areas like oxygen sensing and anti-counterfeiting technologies [].
Q6: What are the implications of 4-Aminophenylboronic acid pinacol ester's ability to decompose in the presence of hydrofluoric acid?
A: Research suggests that 4-Aminophenylboronic acid pinacol ester can scavenge hydrofluoric acid []. This scavenging ability is particularly beneficial in the context of lithium metal batteries, where it helps protect the solid electrolyte interphase (SEI) from corrosion by trace amounts of hydrofluoric acid present in the electrolyte []. This protection contributes to improved battery performance and lifespan [].
Q7: How can I find more information on the analytical methods used to characterize 4-Aminophenylboronic acid pinacol ester?
A: While the provided articles don't delve into detailed analytical method validation for 4-Aminophenylboronic acid pinacol ester, they frequently utilize techniques like X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry for structural characterization and analysis [, , ]. Consulting relevant literature on these techniques can provide further insights into their application for this specific compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




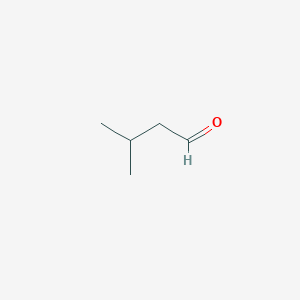
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
